molecular formula C4H7NO2 B3258817 2-Oxobutanamide CAS No. 30887-80-0

2-Oxobutanamide

Cat. No.: B3258817
CAS No.: 30887-80-0
M. Wt: 101.1 g/mol
InChI Key: RRMINFSIXCUCNS-UHFFFAOYSA-N
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Description

2-Oxobutanamide, also known as 2-oxobutanoic acid amide, is a colorless to pale yellow crystalline solid with a distinct ammonia-like odor. It is soluble in water, alcohols, and ketones but insoluble in most organic solvents. This compound is known for its high thermal stability, making it a valuable intermediate in various organic synthesis reactions .

Preparation Methods

2-Oxobutanamide can be synthesized through the reaction of succinic acid with ammonia. The reaction involves the formation of 2-aminobutanoic acid, which subsequently undergoes dehydration to form this compound . The reaction conditions typically include heating the reactants under controlled temperatures to facilitate the dehydration process.

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

2-Oxobutanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This interaction can lead to various physiological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

2-Oxobutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high thermal stability and solubility in various solvents make it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

2-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMINFSIXCUCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30887-80-0
Record name 2-oxobutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-oxobutanamide derivatives and how are they characterized?

A1: this compound derivatives typically consist of a butanamide backbone with a ketone group at the second carbon. Substitutions on the phenyl ring at the nitrogen atom contribute to the diversity and biological activity of these compounds. Characterization often involves spectroscopic techniques. For example, [] employed infrared (IR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Spin Resonance (ESR) to elucidate the structure of novel Schiff base mixed ligand transition metal complexes incorporating a this compound moiety.

Q2: Have any studies explored the antimicrobial activity of this compound derivatives?

A2: Yes, research has demonstrated the promising antimicrobial activity of certain this compound derivatives. In one study [], researchers synthesized a series of transition metal complexes with this compound-containing ligands. These complexes showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the free ligands. Notably, some complexes exhibited comparable or even higher activity than the standard drug ampicillin.

Q3: Can you provide an example of how the structure of a this compound derivative influences its biological activity?

A3: While the provided research excerpts do not delve into specific Structure-Activity Relationship (SAR) studies for antimicrobial activity, we can infer some relationships. The study highlighting the transition metal complexes [] suggests that the metal center and the overall complex structure significantly contribute to the enhanced antimicrobial activity compared to the free ligand. This highlights the importance of considering the entire molecule, including metal coordination, when designing this compound derivatives with specific biological activities.

Q4: Beyond antimicrobial activity, are there other potential applications for this compound derivatives?

A4: Although not directly addressed in the provided excerpts, this compound derivatives have been investigated for other applications. For instance, research on structurally similar compounds, such as 3-(4-substituted phenyl)-2-oxobutanamides, has explored their potential as analgesics []. This suggests that modifications to the core structure of 2-oxobutanamides could lead to compounds with diverse pharmacological activities.

Q5: Has the environmental fate of this compound derivatives been studied?

A5: While the provided research focuses on synthesis and biological activity, the environmental impact of chemicals is crucial. Research on the herbicide Pentoxazone, which contains a 2,4-dione ring system related to this compound, provides insight into potential degradation pathways. Studies have shown that Pentoxazone is readily degraded by soil microorganisms, highlighting the importance of understanding the environmental fate of such compounds [, ]. These findings emphasize the need for similar investigations into the biodegradability and potential environmental impact of this compound derivatives, especially if they are to be used in applications with potential for environmental release.

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